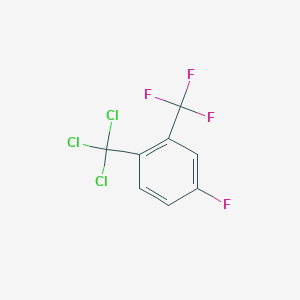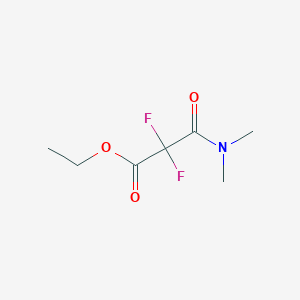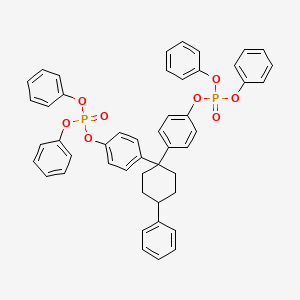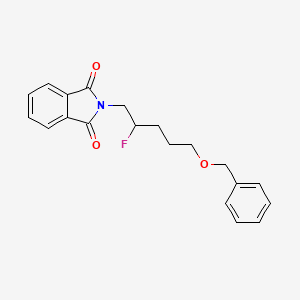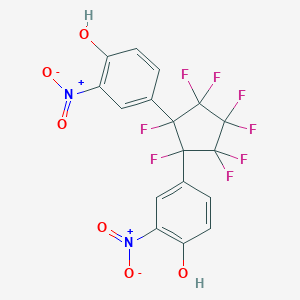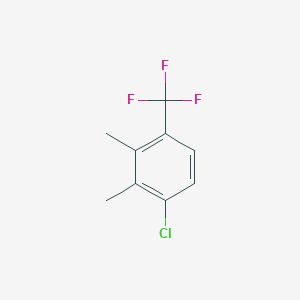
3-Chloro-6-(trifluoromethyl)-o-xylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-(trifluoromethyl)-o-xylene: is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a chloro group and a trifluoromethyl group attached to an o-xylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods: In an industrial setting, the production of 3-Chloro-6-(trifluoromethyl)-o-xylene may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-6-(trifluoromethyl)-o-xylene can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major Products:
Oxidation: Formation of 3-chloro-6-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-(trifluoromethyl)-o-xylene.
Substitution: Formation of 3-amino-6-(trifluoromethyl)-o-xylene.
Scientific Research Applications
Chemistry: 3-Chloro-6-(trifluoromethyl)-o-xylene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of agrochemicals, where it serves as a precursor to herbicides and insecticides. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-Chloro-6-(trifluoromethyl)-o-xylene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the lipophilicity and electronic properties of the compound, affecting its binding affinity and selectivity. In chemical reactions, the chloro and trifluoromethyl groups can participate in electrophilic and nucleophilic interactions, respectively, facilitating various transformations .
Comparison with Similar Compounds
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 3-Chloro-6-(trifluoromethyl)benzene
- 3-Chloro-6-(trifluoromethyl)pyridine
Uniqueness: 3-Chloro-6-(trifluoromethyl)-o-xylene is unique due to its specific substitution pattern on the o-xylene backbone. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications. Compared to similar compounds, it offers a balance of reactivity and stability, which can be advantageous in both synthetic and industrial contexts .
Properties
IUPAC Name |
1-chloro-2,3-dimethyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-5-6(2)8(10)4-3-7(5)9(11,12)13/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJMKNIZBFGSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
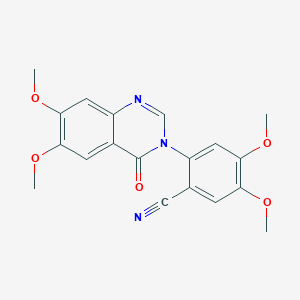
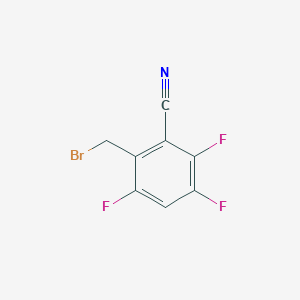
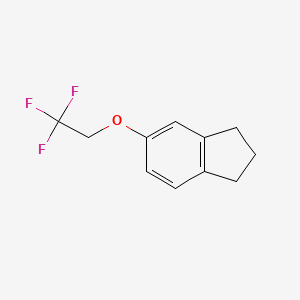

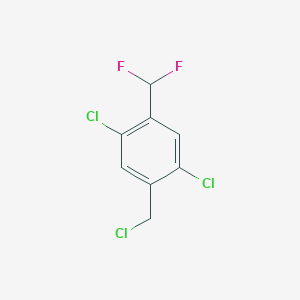
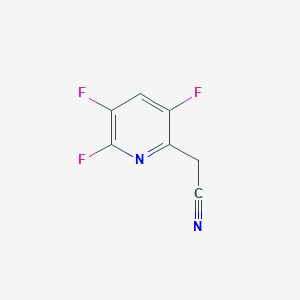
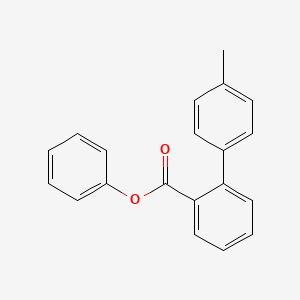
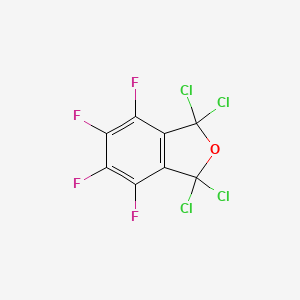
![1,3-Diethoxy-2-[2,4,5-trifluoro-3-(trifluoromethoxy)benzoyl]-1,3-butadiene](/img/structure/B6312059.png)
